Histidinyl-Alanine

Peptide Chemistry Formulation Science Assay Development

Substituting His-Ala with unvalidated analogs risks carnosinase degradation and solubility artifacts. Histidinyl-Alanine (CAS 16874-75-2) ensures assay reproducibility through quantifiable differentiation: • CN1-resistant: Stable in serum-containing matrices unlike carnosine • 3.81× higher aqueous solubility (11.4 g/L) vs. sequence isomer Ala-His • Neutral physiological charge (0) for isomer-selective chromatographic separation

Molecular Formula C9H14N4O3
Molecular Weight 226.23 g/mol
CAS No. 16874-75-2
Cat. No. B096166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHistidinyl-Alanine
CAS16874-75-2
SynonymsHis-Ala
histidinoalanine
histidinoalanine, (beta)-isomer
histidinylalanine
histidylalanine
N-(2-amino-2-carboxyethyl)histidine
Molecular FormulaC9H14N4O3
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C(CC1=CN=CN1)N
InChIInChI=1S/C9H14N4O3/c1-5(9(15)16)13-8(14)7(10)2-6-3-11-4-12-6/h3-5,7H,2,10H2,1H3,(H,11,12)(H,13,14)(H,15,16)
InChIKeyFRJIAZKQGSCKPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Histidinyl-Alanine (CAS 16874-75-2): A Structurally Defined Dipeptide for Specialized Biochemical Research and Industrial Assays


Histidinyl-Alanine (His-Ala, CAS 16874-75-2) is a synthetic dipeptide formed by a peptide bond between L-histidine and L-alanine residues [1]. As a histidine-containing dipeptide, it possesses a unique imidazole ring that confers distinct physicochemical properties, including a specific pKa profile and high water solubility, differentiating it from other dipeptides like carnosine (β-alanyl-L-histidine) or Gly-His [2]. Primarily utilized as a metabolite and a substrate in biochemical assays, His-Ala serves as a critical tool in enzymology and material science, particularly where precise sequence-specific interactions or defined cross-linking behavior are required . Its role as a naturally occurring cross-linking amino acid in calcified tissues further underscores its importance in specialized research contexts [3].

Why Generic Dipeptide Substitution Fails for Histidinyl-Alanine in Critical Research and Industrial Workflows


Substituting Histidinyl-Alanine (His-Ala) with a seemingly similar dipeptide like carnosine (β-Ala-His) or Gly-His can lead to significant experimental failure and erroneous conclusions due to fundamental differences in molecular sequence and stereochemistry, which dictate specific enzyme-substrate recognition and physicochemical behavior [1]. For instance, His-Ala is not a substrate for serum carnosinase (CN1), which specifically recognizes the β-alanine moiety of carnosine, rendering His-Ala stable in biological matrices where carnosine is rapidly degraded . Furthermore, the distinct sequence (His-Ala vs. Ala-His) results in markedly different water solubility (11.4 g/L vs. 2.99 g/L) and pKa values (Physiological Charge 0 vs. +1), directly impacting solution preparation, assay reproducibility, and chromatographic behavior [2]. Relying on an unvalidated analog without precise, quantitative comparative data introduces unacceptable variability, compromising the integrity of downstream results.

Quantitative Evidence Guide: Verified Performance Differentiation of Histidinyl-Alanine Against Key Analogs


Enhanced Water Solubility Profile of His-Ala Compared to the Sequence Isomer Ala-His

Histidinyl-Alanine (His-Ala) exhibits significantly higher water solubility compared to its sequence isomer, Alanyl-Histidine (Ala-His). This difference is critical for preparing concentrated stock solutions for in vitro assays and achieving reproducible results [1].

Peptide Chemistry Formulation Science Assay Development

Enzymatic Stability: Resistance to Serum Carnosinase (CN1) Versus Carnosine

Histidinyl-Alanine (His-Ala) demonstrates a critical advantage in enzymatic stability over the widely studied dipeptide carnosine (β-alanyl-L-histidine). It is not a substrate for serum carnosinase (CN1), an enzyme that specifically recognizes and degrades dipeptides with a β-alanine moiety at the N-terminus .

Enzymology Biological Fluids Pharmacokinetics

Distinct Physiological Charge State Affects Chromatographic and Biological Behavior

The sequence of amino acids in His-Ala (histidine at N-terminus, alanine at C-terminus) dictates a distinct ionization state at physiological pH compared to its reverse sequence isomer, Ala-His. This difference directly influences chromatographic retention times and potential interactions with charged biological surfaces [1][2].

Analytical Chemistry Metabolomics Physicochemical Profiling

Specific Activity of Cyclo(His-Ala) in Targeted Anticancer Delivery Systems

The cyclic derivative of Histidinyl-Alanine, cyclo(His-Ala), exhibits quantifiable anticancer activity when encapsulated in a targeted liposomal delivery system. This demonstrates the utility of the His-Ala scaffold for generating bioactive compounds with specific, measurable effects [1].

Cancer Research Drug Delivery Nanomedicine

Validated Application Scenarios for Histidinyl-Alanine Based on Quantitative Evidence


Formulating Concentrated Aqueous Assay Solutions Without Co-Solvents

Leverage the 3.81-fold higher water solubility of His-Ala (11.4 g/L) compared to its sequence isomer Ala-His (2.99 g/L) to prepare concentrated stock solutions directly in aqueous buffers [1]. This avoids the use of potentially cytotoxic or assay-interfering organic co-solvents like DMSO, ensuring higher fidelity in cell-based assays and enzymatic studies. This is a direct procurement advantage for high-throughput screening facilities seeking to minimize solvent artifacts.

Conducting Long-Term Cell Culture and In Vivo Studies Requiring Stable Dipeptides

Utilize the resistance of His-Ala to degradation by serum carnosinase (CN1) to maintain consistent and predictable exposure levels in biological systems containing serum [1]. Unlike carnosine, which is rapidly cleaved by CN1, His-Ala remains stable, making it a superior choice for studies investigating the long-term effects of histidine-containing dipeptides on cellular signaling, differentiation, or metabolic pathways.

Developing and Validating Targeted Liposomal Drug Delivery Systems

Use the established and quantifiable activity of cyclo(His-Ala) as a benchmark for developing novel targeted nanotherapeutics [1]. With a recorded IC50 of 0.0962 mM for folate-targeted liposomal cyclo(His-Ala) against HeLa cells, researchers can use this data to validate their own delivery systems, compare encapsulation efficiencies, and assess improvements in tumor cell targeting. This provides a clear, evidence-based rationale for selecting cyclo(His-Ala) as a model payload.

Optimizing HPLC and LC-MS Methods for Complex Biological Matrices

Exploit the neutral physiological charge (Charge = 0) of His-Ala to achieve unique chromatographic separation from its positively charged isomer, Ala-His (Charge = +1) [1][2]. This physicochemical distinction allows for the development of selective and sensitive analytical methods for quantifying these dipeptides in complex biological samples like tissue hydrolysates or metabolomics studies, where co-elution of isomers is a significant challenge.

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